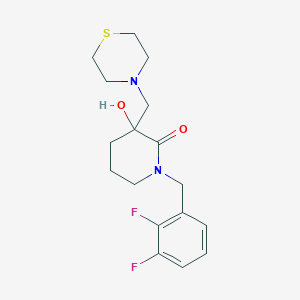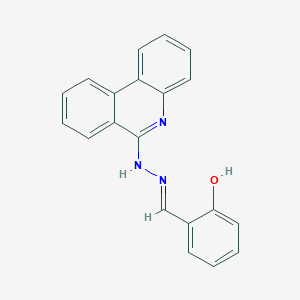![molecular formula C13H13N3O3S B6059893 N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide, also known as MRS2587, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a subtype of purinergic receptors that are involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2587 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide selectively blocks the P2Y1 receptor, thereby inhibiting the downstream signaling pathways. The P2Y1 receptor is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. By blocking the P2Y1 receptor, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide reduces platelet aggregation, inhibits smooth muscle contraction, and modulates neurotransmission.
Biochemical and physiological effects:
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been shown to have antiplatelet, antithrombotic, and vasodilatory effects. It reduces platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also inhibits smooth muscle contraction by blocking the P2Y1 receptor, which is involved in smooth muscle contraction. This results in vasodilation and improved blood flow. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to modulate neurotransmission by blocking the P2Y1 receptor, which is involved in neurotransmitter release.
Advantages and Limitations for Lab Experiments
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which allows for specific targeting of the receptor. It has been extensively studied, and its mechanism of action is well understood. However, N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of improved formulations with increased solubility and longer half-life. Another potential direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide and its downstream signaling pathways.
Synthesis Methods
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-aminopyridine with 3-chlorobenzenesulfonyl chloride to form 3-(3-pyridinylamino)benzenesulfonamide. The second step involves the reaction of the obtained compound with N-methyl-4-piperidone to form N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide.
Scientific Research Applications
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiplatelet, antithrombotic, and vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases. N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-methyl-3-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-14-13(17)10-4-2-6-12(8-10)20(18,19)16-11-5-3-7-15-9-11/h2-9,16H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMIUGEMIFWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)

![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)

![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059847.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6059864.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![N'-(5-chloro-2-hydroxybenzylidene)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B6059880.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)

![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)